tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate
Overview
Description
Tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate is a useful research compound. Its molecular formula is C15H25NO5 and its molecular weight is 299.36 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate, a compound with the molecular formula CHNO, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : tert-butyl (tert-butoxycarbonyl)(3-oxobutyl)carbamate
- CAS Number : 2140326-62-9
- Molecular Weight : 285.34 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group and a cyclobutyl moiety, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound can exhibit various mechanisms of action, including:
- Inhibition of Enzymes : Some derivatives have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : Compounds in this class may reduce oxidative stress by modulating reactive oxygen species (ROS) levels and cytokine production, particularly TNF-α.
In Vitro Studies
In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptides. For instance:
- Cell Viability : When treated with Aβ, cell viability dropped significantly; however, co-treatment with the compound improved cell viability by approximately 20% compared to control groups treated solely with Aβ .
In Vivo Studies
In vivo experiments have assessed the compound's efficacy in animal models of neurodegeneration:
- Scopolamine-Induced Models : In rat models treated with scopolamine, the compound exhibited moderate protective effects against cognitive decline. However, it was noted that the bioavailability in the central nervous system might limit its effectiveness compared to established treatments like galantamine .
Data Tables
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of similar carbamate derivatives found that they significantly reduced oxidative stress markers in neuronal cultures exposed to toxic agents. The study highlighted the potential application of these compounds in treating neurodegenerative disorders .
- Cytotoxicity Assessment : Another investigation focused on assessing cytotoxicity revealed that at concentrations up to 100 μM, this compound exhibited no significant cytotoxic effects on cultured astrocytes .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)16(9-10-7-11(17)8-10)13(19)21-15(4,5)6/h10H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPHEXRAVDRIIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC(=O)C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.